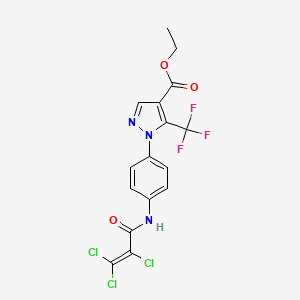

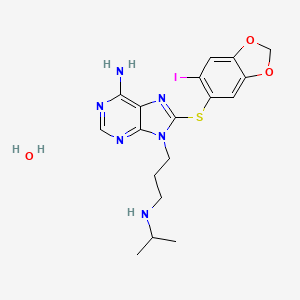

![molecular formula C28H29F3N4O4 B610410 N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide CAS No. 1628838-42-5](/img/structure/B610410.png)

N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide

Overview

Description

RAF709 is a potent inhibitor of B-RAF and C-RAF (IC50s = 0.4 and 0.5 nM, respectively). It is selective for RAF kinases exhibiting >99% inhibition of only B-RAF, B-RAFV600E, and C-RAF in a panel of 456 kinases. However, DDR1, DDR2, FRK, and PDGFRβ are also inhibited by >80% at a concentration of 1 μM. RAF709 inhibits phosphorylation of MEK and ERK (EC50s = 0.02 and 0.1 μM, respectively) with minimal paradoxical activation, stabilizes BRAF-CRAF dimers (EC50 = 0.8 μM), and reduces proliferation of Calu-6 RAS mutant cells (EC50 = 0.95 μM). In a Calu-6 mouse non-small cell lung cancer (NSCLC) xenograft model, RAF709 (10-200 mg/kg) reduces ERK phosphorylation and decreases tumor volume in a dose-dependent manner without affecting total body weight.

RAF709 is a Raf kinase inhibitor.

Scientific Research Applications

Antitumor Properties

RAF709 is a novel ATP-competitive kinase inhibitor with high potency and selectivity against RAF kinases . It has been reported to have antitumor properties . RAF709 exhibits a mode of RAF inhibition distinct from RAF monomer inhibitors such as vemurafenib, showing equal activity against both RAF monomers and dimers .

Treatment for Melanomas

Resistance to the RAF inhibitor vemurafenib arises commonly in melanomas driven by the activated BRAF oncogene . RAF709 has been found to inhibit MAPK signaling activity in tumor models harboring either BRAF V600 alterations or mutant N- and KRAS-driven signaling, with minimal paradoxical activation of wild-type RAF .

Treatment for RAS Mutant Cancers

RAF709 has demonstrated selective antitumor activity in tumor cells harboring BRAF or RAS mutations compared with cells with wild-type BRAF and RAS genes . It has shown a direct pharmacokinetic/pharmacodynamic relationship in in vivo tumor models harboring KRAS mutation .

Treatment for BRAF Mutant Cancers

RAF709 has shown to elicit regression of primary human tumor-derived xenograft models with BRAF mutations with excellent tolerability .

Treatment for NRAS Mutant Cancers

RAF709 has also shown to elicit regression of primary human tumor-derived xenograft models with NRAS mutations .

Treatment for KRAS Mutant Cancers

RAF709 has demonstrated regression of primary human tumor-derived xenograft models with KRAS mutations .

properties

IUPAC Name |

N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F3N4O4/c1-18-24(15-22(17-32-18)34-26(36)19-3-2-4-21(13-19)28(29,30)31)20-14-25(35-7-11-38-12-8-35)27(33-16-20)39-23-5-9-37-10-6-23/h2-4,13-17,23H,5-12H2,1H3,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNMINFUAIDIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=C(N=C3)OC4CCOCC4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: RAF709 is an ATP-competitive kinase inhibitor that exhibits high potency and selectivity against RAF kinases [, ]. Unlike other RAF inhibitors, RAF709 demonstrates equal activity against both RAF monomers and dimers []. This unique characteristic allows it to inhibit MAPK signaling in tumors driven by BRAF mutations (including the common BRAFV600E), as well as those driven by mutant N- and KRAS []. This inhibition occurs with minimal paradoxical activation of wild-type RAF, leading to selective antitumor activity [].

A: The development of RAF709 involved a focus on drug-like properties and selectivity [, ]. A key challenge was balancing solubility with potent cellular activity, specifically the suppression of pMEK and proliferation in KRAS mutant tumor cell lines []. This led to a change from an N-methylpyridone moiety to a tetrahydropyranyl oxy-pyridine derivative, enhancing solubility without compromising activity []. Further optimization to improve cell potency and mitigate human intrinsic clearance resulted in the discovery of LXH254 (a derivative of RAF709) currently in phase 1 clinical trials [].

A: RAF709 has shown promising results in both in vitro and in vivo studies. It effectively inhibited cell growth in cell lines harboring BRAF, NRAS, or KRAS mutations []. In vivo, it demonstrated a direct pharmacokinetic/pharmacodynamic relationship in KRAS mutant tumor models and caused regression of human tumor xenografts with BRAF, NRAS, or KRAS mutations, all while displaying excellent tolerability [].

A: While RAF709 demonstrated efficacy and selectivity, its high human intrinsic clearance hindered further development []. This spurred the development of LXH254, a derivative of RAF709, which addressed the clearance issue while retaining the desired potency and selectivity []. LXH254's promising profile has led to its advancement into phase 1 clinical trials [].

A: Research suggests that BRAF inhibitors (BRAFi) can paradoxically stimulate cancer-associated fibroblasts (CAFs) in BRAF-mutant melanoma, promoting tumor progression []. Interestingly, this effect appears to be specific to BRAFi and not observed with CRAF inhibitors or pan-RAF inhibitors like RAF709 []. This observation, though requiring further investigation, highlights the potential of RAF709 as a valuable tool to dissect the complexities of RAF signaling and its role in the tumor microenvironment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

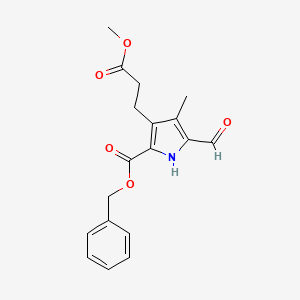

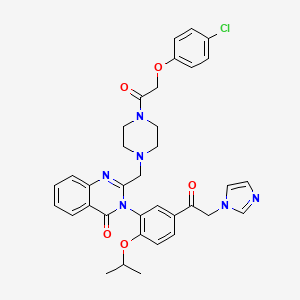

![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)

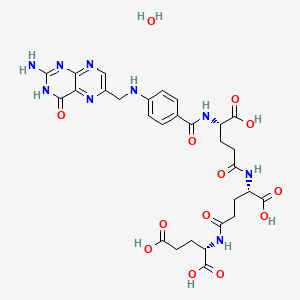

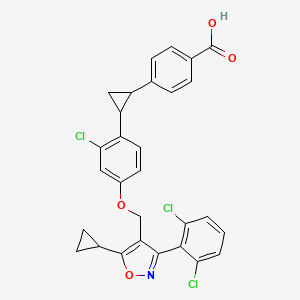

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)

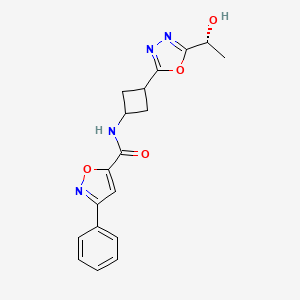

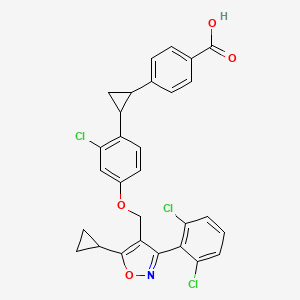

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)